molecular formula C9H15N3O B1466713 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]azetidin-3-amine CAS No. 1468658-64-1

1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]azetidin-3-amine

Cat. No.: B1466713
CAS No.: 1468658-64-1
M. Wt: 181.23 g/mol
InChI Key: SMWVFRHCVCZRQG-UHFFFAOYSA-N
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Description

1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]azetidin-3-amine is a useful research compound. Its molecular formula is C9H15N3O and its molecular weight is 181.23 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]azetidin-3-amine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. This compound has been shown to interact with various enzymes, including kinases and proteases, by binding to their active sites and altering their catalytic activities. The interaction with kinases can lead to changes in phosphorylation states of target proteins, thereby influencing signal transduction pathways. Additionally, the compound’s interaction with proteases can affect protein degradation processes, impacting cellular protein homeostasis .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. By modulating kinase activity, it can alter the phosphorylation status of key signaling molecules, thereby affecting downstream signaling cascades. Furthermore, the compound’s impact on protease activity can lead to changes in the degradation rates of specific proteins, influencing cellular protein levels and functions. These effects collectively contribute to alterations in cellular metabolism and gene expression patterns .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s oxazole moiety is known to form hydrogen bonds and hydrophobic interactions with amino acid residues in the active sites of enzymes. These interactions can lead to enzyme inhibition or activation, depending on the nature of the binding. Additionally, the azetidine ring can interact with nucleophilic residues, further modulating enzyme activity. These molecular interactions result in changes in gene expression and cellular functions .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound has been shown to modulate enzyme activities and cellular functions without causing significant toxicity. At higher doses, toxic effects such as cellular apoptosis and tissue damage have been observed. These findings highlight the importance of dosage optimization in potential therapeutic applications of the compound .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can influence metabolic flux by modulating the activities of key metabolic enzymes, leading to changes in metabolite levels. Additionally, the compound’s interactions with cofactors can affect the overall efficiency of metabolic processes, further impacting cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is also influenced by its physicochemical properties, such as solubility and membrane permeability .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is known to localize to specific organelles, such as the nucleus and mitochondria, where it can interact with target biomolecules. Targeting signals and post-translational modifications play a role in directing the compound to these compartments, ensuring its proper localization and function within the cell .

Properties

IUPAC Name

1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]azetidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c1-6-9(7(2)13-11-6)5-12-3-8(10)4-12/h8H,3-5,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMWVFRHCVCZRQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2CC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.